6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is a complex organic compound with the molecular formula C21H22Cl2N2O3 . This compound is known for its unique structure, which includes multiple functional groups such as chloro, methoxy, and diaza-cyclopenta naphthalene. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is typically synthesized in small quantities for laboratory use rather than large-scale industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (such as chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary depending on the specific reaction and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its functional groups and overall structure. Further research is needed to elucidate the precise mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PH-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: Similar structure but with different substituents.
8-CL-4(3,4-DI-Meo-PH)2-P-TOLYL-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: Another related compound with variations in the substituents.
Uniqueness
6,8-DI-CL-2(3,4-DI-Meo-PH)4-PR-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H22Cl2N2O3 |
---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
7,9-dichloro-2-(3,4-dimethoxyphenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-4-5-20-25-17(14-9-13(22)10-15(23)21(14)28-20)11-16(24-25)12-6-7-18(26-2)19(8-12)27-3/h6-10,17,20H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
BRGNUEDQCNLUQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=C(O1)C(=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.